molecular formula C24H18N4O5S B2913791 7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115892-75-5

7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2913791
CAS RN: 1115892-75-5
M. Wt: 474.49
InChI Key: HPVOWTGFYKGCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C24H18N4O5S and its molecular weight is 474.49. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Properties

A research study focused on the synthesis and structural characterization of a compound structurally similar to the one , demonstrating the importance of such compounds in understanding molecular interactions and crystal formation. This study provides valuable insights into the physical and chemical properties of these compounds, which is critical for their potential applications in scientific research (Sun et al., 2021).

Biological Activity

Compounds with structures related to 7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one have been investigated for various biological activities. For example, similar quinazoline derivatives have shown antimicrobial properties against a range of bacteria and fungi, indicating potential uses in antimicrobial therapy (Buha et al., 2012). Additionally, compounds with related structures have been synthesized with potential as neuroprotective and procognitive agents, suggesting their relevance in neuroscience research (Schiefer et al., 2012).

Pharmaceutical Development

The chemical structure of interest is related to compounds used in the development of new pharmaceuticals. For example, derivatives with similar quinazolin-4(3H)-one structures have been explored for their antioxidant and cytotoxic activities, which are important in the development of cancer treatments (Pele et al., 2022). Moreover, compounds with structural similarities have been examined for their potential as inhibitors in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

properties

IUPAC Name

7-(furan-2-ylmethyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5S/c1-14-4-6-15(7-5-14)22-26-21(33-27-22)12-34-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-16-3-2-8-30-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOWTGFYKGCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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